5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride
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Overview
Description
5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and ability to interact with various biological targets
Preparation Methods
The synthesis of 5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-methoxyphenyl group. One common synthetic route involves the reaction of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then cyclized to form the pyrrolidine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride can be compared with other similar compounds, such as:
3-Pyrrolidinol: A simpler pyrrolidine derivative used in various chemical reactions.
5-(3-Methoxyphenyl)pyrrolidin-3-OL hydrochloride: A closely related compound with a different substitution pattern on the phenyl ring.
Procyclidine: A compound with a similar pyrrolidine structure used as an antispasmodic drug
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11-5-3-2-4-9(11)10-6-8(13)7-12-10;/h2-5,8,10,12-13H,6-7H2,1H3;1H |
InChI Key |
DWZCXEJVUMRQMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(CN2)O.Cl |
Origin of Product |
United States |
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